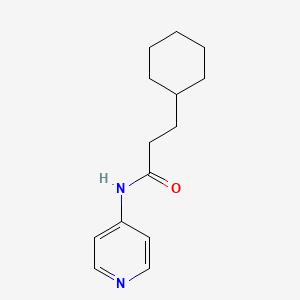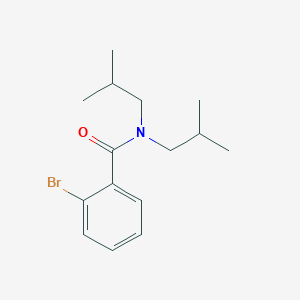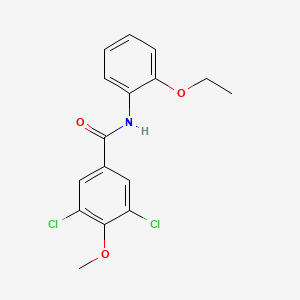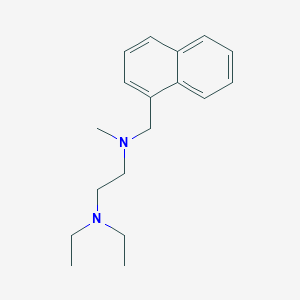
3-cyclohexyl-N-4-pyridinylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclohexyl-N-4-pyridinylpropanamide, also known as CPP, is a chemical compound that has been widely studied for its potential therapeutic applications in the field of neuroscience. CPP is an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in several physiological and pathological processes in the brain.
Wirkmechanismus
3-cyclohexyl-N-4-pyridinylpropanamide is an antagonist of the NMDA receptor, which is involved in several physiological and pathological processes in the brain. The NMDA receptor is a type of ionotropic glutamate receptor that is activated by the neurotransmitter glutamate. Activation of the NMDA receptor leads to an influx of calcium ions into the cell, which can trigger a variety of downstream signaling pathways. 3-cyclohexyl-N-4-pyridinylpropanamide binds to the NMDA receptor and prevents the influx of calcium ions, thereby blocking downstream signaling pathways.
Biochemical and Physiological Effects:
3-cyclohexyl-N-4-pyridinylpropanamide has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to reduce infarct size and improve neurological function in animal models of stroke. 3-cyclohexyl-N-4-pyridinylpropanamide has also been shown to reduce neuronal death and improve cognitive function in animal models of Alzheimer's and Parkinson's disease. In addition, 3-cyclohexyl-N-4-pyridinylpropanamide has been shown to reduce pain sensitivity in animal models of pain.
Vorteile Und Einschränkungen Für Laborexperimente
3-cyclohexyl-N-4-pyridinylpropanamide has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied in animal models. It is also relatively easy to synthesize and has been reported to yield high purity products. However, there are also limitations to the use of 3-cyclohexyl-N-4-pyridinylpropanamide in lab experiments. It is a potent NMDA receptor antagonist and can have off-target effects on other receptors. In addition, the effects of 3-cyclohexyl-N-4-pyridinylpropanamide can vary depending on the dose and route of administration.
Zukünftige Richtungen
There are several future directions for research on 3-cyclohexyl-N-4-pyridinylpropanamide. One area of interest is the development of more selective NMDA receptor antagonists that can target specific subtypes of the receptor. Another area of interest is the development of 3-cyclohexyl-N-4-pyridinylpropanamide analogs that can have improved pharmacokinetic properties and reduced off-target effects. Finally, there is interest in exploring the potential therapeutic applications of 3-cyclohexyl-N-4-pyridinylpropanamide in human clinical trials.
Synthesemethoden
3-cyclohexyl-N-4-pyridinylpropanamide can be synthesized by reacting cyclohexylamine with 4-pyridinecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then acylated with propanoyl chloride to form 3-cyclohexyl-N-4-pyridinylpropanamide. This method has been widely used in the synthesis of 3-cyclohexyl-N-4-pyridinylpropanamide and has been reported to yield high purity products.
Wissenschaftliche Forschungsanwendungen
3-cyclohexyl-N-4-pyridinylpropanamide has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 3-cyclohexyl-N-4-pyridinylpropanamide has also been shown to have analgesic effects in animal models of pain and has been proposed as a potential treatment for chronic pain.
Eigenschaften
IUPAC Name |
3-cyclohexyl-N-pyridin-4-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c17-14(16-13-8-10-15-11-9-13)7-6-12-4-2-1-3-5-12/h8-12H,1-7H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTMEJBWSAQQCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclohexyl-N-(pyridin-4-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-{[3-(acetylamino)-4-chlorophenyl]amino}-5-oxopentanoic acid](/img/structure/B5709942.png)
![4-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5709953.png)
![N-[4-(aminocarbonyl)phenyl]-2-(isopropylthio)benzamide](/img/structure/B5709957.png)
![1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine](/img/structure/B5709958.png)


![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5709981.png)
![5-(4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5709983.png)


